Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Description

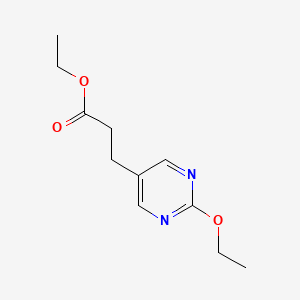

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFPKSYRUQRFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 2 Ethoxypyrimidin 5 Yl Propanoate and Analogues

Established Reaction Pathways for Pyrimidine (B1678525) Ring Formation

The pyrimidine core is a common scaffold in many biologically active molecules. Its synthesis is well-established, with several reliable methods for its construction.

The most fundamental and widely practiced method for constructing the pyrimidine ring is the condensation reaction between a β-dicarbonyl compound and a reagent containing an N-C-N bond, known as an N,N-binucleophile. wikipedia.org This approach, often referred to as the Pinner synthesis, brings together the necessary atoms to form the six-membered heterocyclic ring.

Common N,N-binucleophilic reagents include amidines, guanidine, and urea (B33335). wikipedia.orgnih.gov The reaction with an amidine, for instance, leads to a 2-substituted pyrimidine. The general mechanism involves the initial attack of one nitrogen atom of the binucleophile on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to yield the aromatic pyrimidine ring. slideshare.net Various multicomponent reactions, which bring together three or more starting materials in a single pot, have also been developed to streamline the synthesis of highly substituted pyrimidines. mdpi.comorganic-chemistry.org

Once the pyrimidine ring is formed, further functionalization is often required to introduce specific substituents at desired positions. Palladium-catalyzed cross-coupling reactions are exceptionally powerful and versatile tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds on the pyrimidine scaffold. researchgate.netnih.gov These reactions typically involve a halogenated pyrimidine (e.g., chloro-, bromo-, or iodo-pyrimidine) and a coupling partner.

Several types of palladium-catalyzed cross-coupling reactions are routinely employed:

Suzuki-Miyaura Coupling: This reaction couples a halopyrimidine with a boronic acid or ester. It is widely used due to the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions. nih.govrsc.org

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling a halopyrimidine with an alkene, such as ethyl acrylate (B77674). rsc.orgwikipedia.org It is particularly relevant for the synthesis of acrylate precursors.

Sonogashira Coupling: This method is used to introduce alkyne groups onto the pyrimidine ring by coupling a halopyrimidine with a terminal alkyne. rsc.orgtandfonline.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling a halopyrimidine with an amine. rsc.orgrsc.org

Hiyama Coupling: This involves the coupling of a halopyrimidine with an organosilane. researchgate.net

The choice of palladium catalyst, which includes a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand (e.g., phosphines like PPh₃, XPhos), is critical for the success of these reactions. rsc.orgmdpi.com

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System (Pd Source/Ligand) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Aminothieno[3,2-d]pyrimidin-4(3H)-one | Aryl boronic acid | Pd(PPh₃)₄ | rsc.org |

| Heck | Aryl Bromides/Chlorides | Alkenes | Pd(II) complexes with NHC ligands | rsc.org |

| Sonogashira | 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Terminal alkyne | Pd-Cu catalyst | tandfonline.com |

| Buchwald-Hartwig | Pyrido[2,3-d]pyrimidin-7-one triflate | Aniline | Pd₂(dba)₃/Xantphos | nih.gov |

| Hiyama | Pyrimidin-2-yl tosylate | Organosilane | Pd(OAc)₂/PCy₃ | researchgate.net |

Esterification and Aliphatic Chain Elongation Techniques

To arrive at the final structure of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, a three-carbon ester chain must be installed at the 5-position of the 2-ethoxypyrimidine (B1642859) ring. This is typically achieved in a two-step sequence involving the synthesis of an acrylate intermediate followed by its reduction.

The key intermediate, Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, is synthesized via a Heck reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process couples a 5-halo-2-ethoxypyrimidine (most commonly 5-bromo-2-ethoxypyrimidine) with ethyl acrylate.

The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base, typically a tertiary amine like triethylamine. wikipedia.org The base is required to neutralize the hydrogen halide (HX) that is formed as a byproduct during the catalytic cycle. The reaction proceeds via a sequence of oxidative addition, migratory insertion, and beta-hydride elimination to yield the desired trans-acrylate product with high stereoselectivity. organic-chemistry.org

The final step in the synthesis of the aliphatic side chain is the reduction of the carbon-carbon double bond in the acrylate precursor, Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, to form the corresponding propanoate. This transformation converts the α,β-unsaturated ester into a saturated ester.

The most common and efficient method for this conversion is catalytic hydrogenation. umich.edu The reaction involves treating the acrylate with hydrogen gas (H₂) over a heterogeneous catalyst, such as palladium on carbon (Pd/C). This method is highly selective for the reduction of the alkene double bond without affecting the aromatic pyrimidine ring or the ester functional group.

Alternative methods for the conjugate reduction of α,β-unsaturated esters include the use of metal hydrides or dissolving metal systems. For example, systems like magnesium in methanol (B129727) have been shown to selectively reduce the double bond of α,β-unsaturated esters. capes.gov.br Another approach involves using a copper carbene complex as a catalyst with a stoichiometric reductant like poly(methylhydrosiloxane) (B7799882) (PMHS). nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of the final product requires careful optimization of each step in the synthetic sequence. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in determining the catalyst's activity and stability. rsc.orgcdnsciencepub.com For instance, in a Buchwald-Hartwig amination study, switching between different phosphine (B1218219) ligands like RuPhos and SPhos, and changing the solvent from toluene (B28343) to dioxane, had a significant impact on the reaction yield. rsc.org Similarly, for Hiyama couplings of pyrimidin-2-yl tosylates, a screen of various palladium sources and phosphine ligands revealed that the combination of Pd(OAc)₂ and PCy₃ provided the highest yield. researchgate.net

The synthesis of pyrimidine derivatives through multicomponent reactions can also be optimized. Studies have shown that varying the solvent and the amount of catalyst can dramatically affect the outcome. In one example of a Biginelli-type reaction, using methanol as the solvent resulted in a significantly higher yield compared to ethanol (B145695), water, or solvent-free conditions. researchgate.net Temperature is another critical factor; for the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, the optimal temperature was found to be 70°C. ui.ac.idresearchgate.net

| Parameter Varied | Condition | Yield (%) | Reference |

|---|---|---|---|

| Ligand | RuPhos | ~4% | rsc.org |

| Ligand | SPhos | Dehalogenation | rsc.org |

| Ligand | XPhos | Full Conversion | rsc.org |

| Solvent | Toluene | ~4% | rsc.org |

| Solvent | Dioxane | 46% | rsc.org |

| Catalyst Loading | Standard | Full Conversion (1h) | rsc.org |

| Catalyst Loading | Reduced | Full Conversion (2h) | rsc.org |

Data adapted from a study on the synthesis of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives. rsc.org

Catalytic Systems and Reagent Selection

The choice of catalysts and reagents is paramount in directing the outcome of pyrimidine synthesis. Various catalytic systems, from traditional acid and base catalysts to more advanced transition metal complexes, have been employed to facilitate the construction of the pyrimidine ring.

Trifluoromethanesulfonic acid (TfOH) is a powerful Brønsted acid that has demonstrated exceptional catalytic activity in various organic transformations, including acylations. mdpi.com Its high acidity and stability make it an effective catalyst for reactions that are sluggish with other acids. mdpi.com In the context of pyrimidine synthesis, TfOH can be utilized to promote condensation reactions, a key step in forming the heterocyclic ring. mdpi.com For instance, it can catalyze the acylation of aromatic derivatives, which can be a strategic step in the synthesis of precursors for pyrimidine ring formation. mdpi.com

Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst widely used for hydrogenation and other coupling reactions. nih.gov In the synthesis of pyrimidine analogues, Pd/C can be instrumental in several steps. For example, it is used in the tandem synthesis of β-amino alcohols from nitroarenes and epoxides, where it facilitates the reduction of the nitro group to an amine. nih.gov This in-situ generation of an amine can then participate in a subsequent cyclization to form a pyrimidine ring. Palladium catalysts, in general, are also crucial for C-H activation and functionalization, allowing for the direct introduction of substituents onto the pyrimidine core. rsc.orgacs.org

The selection between homogeneous and heterogeneous catalysts often depends on the specific transformation and desired outcome. While homogeneous catalysts can offer high activity and selectivity, heterogeneous catalysts like Pd/C are advantageous for their ease of separation and recyclability, aligning with green chemistry principles. nih.gov

A comparison of common catalytic systems is presented in the table below.

| Catalyst System | Type | Key Applications in Pyrimidine Synthesis | Advantages |

| Trifluoromethanesulfonic Acid (TfOH) | Homogeneous (Brønsted Acid) | Acylation, Condensation Reactions | High catalytic activity, effective for challenging substrates. mdpi.com |

| Palladium on Carbon (Pd/C) | Heterogeneous | Hydrogenation, C-H Activation, Coupling Reactions | Easily separable, reusable, versatile for various transformations. nih.govrsc.org |

| Zinc Bromide (ZnBr₂) | Homogeneous (Lewis Acid) | [5+1] Cycloadditions | Catalyzes the formation of polysubstituted pyrimidines. mdpi.com |

| Copper(II) Complexes | Homogeneous | Amination Reactions | Highly chemoselective for the amination of halogenated pyrimidines. organic-chemistry.org |

Solvent Effects and Temperature Control for Reaction Efficiency

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the efficiency, yield, and selectivity of pyrimidine synthesis.

Solvent Effects: The polarity and proticity of the solvent can dramatically affect reaction rates and pathways. For instance, in the synthesis of certain pyrimidine derivatives, a mixture of water and ethanol has been shown to improve yields compared to aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), and chloroform (B151607) (CHCl₃). researchgate.net The solubility of pyrimidine derivatives in various organic solvents generally increases with temperature, a factor that can be leveraged to improve reaction kinetics and facilitate product isolation. worldscientificnews.com Some modern synthetic approaches even utilize solvent-free conditions, which not only simplifies the work-up but also aligns with the principles of green chemistry by reducing waste. researchgate.netacs.orgresearchgate.net

Temperature Control: Temperature is a key factor in controlling reaction kinetics and selectivity. Many reactions in pyrimidine synthesis are conducted at elevated temperatures to overcome activation energy barriers and drive the reaction to completion. For example, the synthesis of certain β-amino alcohols, which can be precursors to pyrimidines, requires a temperature of 130 °C for the transfer hydrogenation step. nih.gov Conversely, some reactions may require low temperatures to control exothermicity or to favor the formation of a specific isomer. Precise temperature control is therefore essential for optimizing yields and minimizing the formation of byproducts.

The following table summarizes the impact of solvent and temperature on pyrimidine synthesis.

| Parameter | Influence on Reaction | Examples |

| Solvent Polarity | Affects reaction rates and solubility of reactants and products. | Mixed aqueous-organic solvents can enhance yields in certain pyrimidine syntheses. researchgate.net |

| Solvent Proticity | Can participate in the reaction mechanism (e.g., as a proton source). | Water can be a beneficial solvent in some green synthetic protocols. researchgate.netjmaterenvironsci.com |

| Temperature | Controls reaction kinetics and can influence product distribution. | Elevated temperatures are often required for cyclization and hydrogenation steps. nih.gov |

Strategies for Improved Regioselectivity and Chemoselectivity

Achieving high regioselectivity and chemoselectivity is a central challenge in the synthesis of complex molecules like this compound, which possess multiple reactive sites.

Regioselectivity refers to the preference of a reaction to occur at a specific position within a molecule. pediaa.com In pyrimidine synthesis, this is crucial for controlling the substitution pattern on the heterocyclic ring. For example, in the synthesis of 4-arylpyrimidines, a regioselective approach involves the ultrasound-promoted cyclocondensation of β-keto esters and amidines, followed by a Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org The initial cyclocondensation selectively forms the pyrimidinol isomer that can be further functionalized.

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. pediaa.com This is particularly important when working with multifunctional starting materials. For instance, a highly chemoselective copper(II)-catalyzed amination has been developed for pyrimidines containing different halogen atoms, allowing for the selective substitution of one halogen over another. organic-chemistry.org The use of directing groups is another powerful strategy to achieve chemoselectivity. Pyrimidine itself can act as a removable directing group to guide C-H activation and acylation at specific positions on other parts of a molecule. rsc.org

Key strategies for improving selectivity include:

Use of Specific Catalysts: Certain catalysts can favor the formation of a particular regio- or chemo-isomer.

Reaction Condition Optimization: Fine-tuning parameters like temperature, solvent, and reaction time can significantly impact selectivity. nih.govresearchgate.net

Protecting Groups: Temporarily blocking reactive functional groups can prevent unwanted side reactions.

Directing Groups: Introducing a group that directs a reagent to a specific site can enhance regioselectivity. rsc.org

Green Chemistry Principles in Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of pyrimidines is a rapidly growing area of research, driven by the need for more sustainable and environmentally friendly chemical processes. rasayanjournal.co.inpowertechjournal.com

Microwave-Assisted and Ultrasound-Mediated Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. tandfonline.combenthamdirect.com The rapid and intense heating generated by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. tandfonline.comresearchgate.net This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including the Biginelli three-component cyclocondensation reaction. tandfonline.com The efficiency of microwave heating is particularly beneficial for reactions involving polar substances and can enable solvent-free conditions. tandfonline.combenthamdirect.com

Ultrasound-mediated synthesis , or sonochemistry, utilizes the energy of ultrasonic waves to promote chemical reactions. nih.govresearchgate.net This method can enhance reaction rates and yields, particularly in heterogeneous systems, by improving mass transfer and creating localized high-temperature and high-pressure zones. nih.gov Ultrasound has been effectively used in the synthesis of pyrimidines and their fused derivatives, often leading to shorter reaction times and milder conditions compared to conventional methods. nih.govnih.gov It can also improve regioselectivity in certain reactions. nih.gov

| Green Technique | Principle | Advantages in Pyrimidine Synthesis |

| Microwave-Assisted Synthesis | Rapid, uniform heating of polar molecules. benthamdirect.com | Reduced reaction times, higher yields, potential for solvent-free conditions. tandfonline.comacs.org |

| Ultrasound-Mediated Synthesis | Acoustic cavitation enhances mass transfer and reaction rates. nih.gov | Shorter reaction times, milder conditions, improved yields and regioselectivity. nih.govnih.gov |

Solvent-Free and Catalyst-Free Approaches

Solvent-free synthesis , also known as solid-state or neat reaction, eliminates the need for volatile and often hazardous organic solvents. nih.govrsc.org These reactions are typically carried out by grinding the reactants together, sometimes with the aid of a catalyst, or by heating a mixture of the neat reactants. researchgate.netnih.gov This approach simplifies product isolation, reduces waste, and lowers costs. Several pyrimidine derivatives have been synthesized efficiently under solvent-free conditions, often with high yields. acs.orgnih.govacs.org

Catalyst-free synthesis aims to develop reactions that proceed efficiently without the need for a catalyst, which can be expensive, toxic, or difficult to remove from the final product. researchgate.netnih.gov While many pyrimidine syntheses rely on catalysts, some have been developed to proceed under catalyst-free conditions, for example, by using water as a reaction medium or by simply heating the reactants. researchgate.netresearchgate.net The decarboxylation of certain carboxy-pyrimidines can also occur without a catalyst, albeit often requiring high temperatures. nih.gov

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comwikipedia.org The ideal reaction has 100% atom economy, meaning that all reactant atoms end up in the product, with no byproducts. wikipedia.orgnih.gov Synthetic strategies for pyrimidines are increasingly being designed with atom economy in mind. Multicomponent reactions (MCRs), such as the Biginelli reaction, are particularly atom-economical as they combine three or more starting materials in a single step to form the final product. rasayanjournal.co.inresearchgate.net

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste generated during a chemical process, including solvents, reagents, and energy. rasayanjournal.co.in Strategies for waste minimization in pyrimidine synthesis include:

Using catalytic rather than stoichiometric reagents.

Employing recyclable catalysts. acs.org

Minimizing the use of solvents or using environmentally benign solvents like water. jmaterenvironsci.com

The integration of these green chemistry principles is leading to the development of more sustainable and efficient methods for the synthesis of this compound and its analogues, contributing to a greener pharmaceutical and chemical industry. rasayanjournal.co.inpowertechjournal.com

Advanced Spectroscopic and Structural Characterization of Ethyl 3 2 Ethoxypyrimidin 5 Yl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive technique for elucidating the molecular structure of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed portrait of the molecule's connectivity and spatial arrangement emerges.

Detailed Chemical Shift and Coupling Constant Analysis for Protons and Carbons

The ¹H and ¹³C NMR spectra of this compound provide foundational information regarding the electronic environment of each nucleus. The expected chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic nature of the pyrimidine (B1678525) ring.

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethoxy group on the pyrimidine ring, the ethyl propanoate side chain, and the pyrimidine ring itself.

Pyrimidine Protons (H-4' and H-6'): The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm. Their precise chemical shift will be influenced by the electronic effects of the ethoxy and propanoate substituents.

Propanoate Side Chain Protons: The methylene (B1212753) protons alpha to the pyrimidine ring (-CH₂-Ar) and the methylene protons alpha to the carbonyl group (-CH₂-C=O) will likely appear as triplets in the range of δ 2.5-3.0 ppm, assuming coupling with each other. The quartet of the ethyl ester's methylene group (-O-CH₂-CH₃) is expected around δ 4.1 ppm, with the corresponding methyl triplet (-O-CH₂-CH₃) appearing further upfield around δ 1.2 ppm.

Ethoxy Group Protons: The quartet of the ethoxy group attached to the pyrimidine ring (Ar-O-CH₂-CH₃) would likely resonate around δ 4.4-4.6 ppm, with its corresponding methyl triplet appearing around δ 1.4 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will complement the proton data, providing insights into the carbon skeleton.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected in the downfield region of the spectrum. C-2', being attached to two nitrogen atoms and an oxygen, will be significantly deshielded. C-4' and C-6' will also be in the aromatic region, while C-5' will be influenced by the attached propanoate side chain.

Propanoate Side Chain Carbons: The carbonyl carbon of the ester is anticipated around δ 170-175 ppm. The methylene carbons of the propanoate chain and the ethyl ester will resonate in the upfield region of the spectrum.

Ethoxy Group Carbons: The methylene carbon of the ethoxy group will be found in the δ 60-70 ppm range, while the methyl carbon will be further upfield.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the interactive data table below.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4'/H-6' | 8.5 - 8.7 (s, 2H) | 158 - 160 |

| -CH₂-Ar | 2.9 - 3.1 (t, 2H) | 28 - 30 |

| -CH₂-C=O | 2.6 - 2.8 (t, 2H) | 35 - 37 |

| -O-CH₂-CH₃ (ester) | 4.1 - 4.3 (q, 2H) | 60 - 62 |

| -O-CH₂-CH₃ (ester) | 1.2 - 1.4 (t, 3H) | 14 - 16 |

| Ar-O-CH₂-CH₃ | 4.4 - 4.6 (q, 2H) | 63 - 65 |

| Ar-O-CH₂-CH₃ | 1.3 - 1.5 (t, 3H) | 14 - 16 |

| C=O | - | 172 - 174 |

| C-2' | - | 164 - 166 |

| C-5' | - | 125 - 127 |

Two-Dimensional NMR Techniques for Complete Assignment (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the two methylene groups of the propanoate side chain and between the methylene and methyl protons of both the ethyl ester and the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, the pyrimidine protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity between different functional groups. For example, correlations would be expected from the methylene protons alpha to the pyrimidine ring to the C-5' and adjacent pyrimidine carbons (C-4' and C-6'). Similarly, correlations from the ethoxy methylene protons to the C-2' carbon of the pyrimidine ring would confirm the position of the ethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure.

Conformational Analysis via NOE Experiments

NOESY experiments can provide valuable information about the preferred conformation of this compound. Specifically, NOE correlations between the protons of the ethoxy group and the H-4'/H-6' protons of the pyrimidine ring could indicate the orientation of the ethoxy group relative to the ring. Furthermore, NOEs between the pyrimidine ring protons and the methylene protons of the propanoate side chain would help to define the rotational preference around the C5-Cα bond.

Mass Spectrometry for Fragmentation Pathway Elucidation and Exact Mass Determination

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated from its molecular formula, C₁₁H₁₆N₂O₃, and compared with the experimentally determined value to confirm the compound's elemental composition with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that can be used to confirm the compound's structure.

Common fragmentation pathways for this molecule are expected to involve:

Loss of the ethoxy group: Cleavage of the C-O bond of the ethyl ester can result in the loss of an ethoxy radical (•OCH₂CH₃).

McLafferty rearrangement: The ethyl ester may undergo a McLafferty rearrangement, leading to the neutral loss of ethene.

Cleavage of the propanoate side chain: Fragmentation can occur at various points along the propanoate side chain.

Fragmentation of the pyrimidine ring: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN. rsc.org

A summary of expected key fragments in the mass spectrum is provided in the interactive data table below.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |

| 224 | [M]⁺• | Molecular Ion |

| 195 | [M - C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |

| 179 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from ester |

| 151 | [M - COOC₂H₅]⁺ | Loss of ethyl carboxylate radical |

| 123 | [C₆H₅N₂O]⁺ | Fragmentation of the side chain |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A comprehensive search of crystallographic databases and the scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this compound. The determination of its solid-state molecular and supramolecular architecture through X-ray crystallography has not been reported. Therefore, a detailed analysis of its crystal structure, including unit cell parameters, space group, and atomic coordinates, cannot be provided at this time.

Analysis of Molecular Conformation and Torsion Angles

Without experimental X-ray crystallography data, a definitive analysis of the molecular conformation and specific torsion angles of this compound in the solid state is not possible. Such an analysis would require precise atomic coordinates from a solved crystal structure, which are currently unavailable. Theoretical calculations could provide conformational predictions, but these would not represent experimentally determined findings.

Investigation of Intermolecular Interactions and Crystal Packing

The investigation of intermolecular interactions, such as hydrogen bonding, van der Waals forces, or π–π stacking, and the resulting crystal packing arrangement is contingent on the availability of X-ray crystallographic data. As no crystal structure for this compound has been reported, a detailed discussion of its crystal packing and the specific non-covalent interactions that govern its supramolecular assembly in the solid state cannot be presented.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Analysis

A search of spectral databases and scientific literature did not uncover any published experimental Fourier-Transform Infrared (FTIR) or Raman spectra for this compound. While the expected vibrational modes can be predicted based on its functional groups (ester, pyrimidine ring, ether), a detailed analysis of its vibrational spectrum with specific band assignments is not possible without experimental data.

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1750-1730 |

| C-O (Ester) | Stretching | 1300-1000 |

| C=N (Pyrimidine) | Stretching | 1650-1550 |

| C=C (Pyrimidine) | Stretching | 1600-1450 |

| C-O-C (Ethoxy) | Asymmetric Stretching | 1275-1200 |

| C-O-C (Ethoxy) | Symmetric Stretching | 1150-1085 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C-H (Aromatic) | Stretching | 3100-3000 |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights (UV-Vis, Fluorescence)

There is no publicly available experimental data on the electronic absorption (UV-Vis) or emission (fluorescence) properties of this compound. The pyrimidine ring suggests that the compound would exhibit absorption in the UV region due to π→π* and n→π* electronic transitions. However, without experimental spectra, the specific absorption maxima (λmax) and molar absorptivity coefficients cannot be reported. Similarly, it is unknown whether the compound is fluorescent and, if so, what its excitation and emission characteristics would be.

Chemical Reactivity, Transformation, and Derivatization Studies

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring in ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is an electron-deficient heterocycle, which significantly influences its reactivity.

Nucleophilic Aromatic Substitution (SNAr) on the Ethoxypyrimidine Moiety

The pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, which are electron-deficient. wikipedia.org The ethoxy group at the C2 position is a good leaving group, facilitating its displacement by various nucleophiles. This reaction is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups. wikipedia.orgnih.gov

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of two nitrogen atoms in the pyrimidine ring helps to stabilize the negative charge of this intermediate. bhu.ac.in The subsequent departure of the ethoxide leaving group restores the aromaticity of the ring.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine can introduce an amino group, a transformation frequently observed in the synthesis of biologically active molecules. youtube.com The reaction conditions for SNAr on 2-alkoxypyrimidines typically involve heating the substrate with the nucleophile, sometimes in the presence of a base or a catalyst.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Pyrimidine Rings This table presents generalized SNAr reactions on pyrimidine systems, illustrating the versatility of this transformation.

| Leaving Group | Nucleophile | Product | Typical Conditions |

| -Cl | R-NH2 | 2-Amino-pyrimidine derivative | Heat, often with a base |

| -OR | R'-SNa | 2-Thioether-pyrimidine derivative | Heat |

| -Cl | NaOMe | 2-Methoxy-pyrimidine derivative | Heat |

Electrophilic Aromatic Substitution Patterns

In contrast to its reactivity towards nucleophiles, the electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution (EAS) challenging. wikipedia.orgbhu.ac.in The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. However, the presence of activating groups, such as the ethoxy group, can facilitate EAS, albeit under specific conditions. researchgate.net

Electrophilic attack, when it does occur, is directed to the C5 position, which is the most electron-rich position in the pyrimidine ring. wikipedia.orgresearchgate.net Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be achieved, though they often require forcing conditions or the presence of strong activating groups. For this compound, the ethoxy group at C2 and the propanoate chain at C5 influence the regioselectivity of the reaction.

A study on the synthesis of heteroaromatic-fused pyrimidine derivatives highlighted the role of electrophilicity in such reactions. acs.orgacs.org

Skeletal Editing and Ring Transformation of Pyrimidine to other Heterocycles

Skeletal editing is an advanced synthetic strategy that involves the rearrangement or replacement of atoms within a molecular scaffold. rsc.org In recent years, significant progress has been made in the skeletal editing of pyrimidines to generate other heterocyclic systems. rsc.orgchinesechemsoc.orgchinesechemsoc.org These transformations offer a powerful tool for the rapid diversification of molecular structures. nih.gov

One notable example is the conversion of pyrimidines to pyrazoles. This transformation can be achieved by reacting the pyrimidine with hydrazine (B178648), often requiring activation of the pyrimidine ring. nih.gov For instance, N-methylation or triflylation of the pyrimidine ring lowers its LUMO, making it more susceptible to nucleophilic attack by hydrazine. nih.gov This leads to a ring-opening and subsequent re-cyclization to form the pyrazole (B372694) ring.

Another skeletal editing approach involves the conversion of pyrimidines to pyridines through a two-atom swap. chinesechemsoc.orgchinesechemsoc.org This method typically involves activation of the pyrimidine with an agent like triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.org

Reactivity of the Ester and Propanoate Moieties

The ethyl propanoate side chain of the molecule also possesses distinct reactive sites.

Hydrolysis and Transesterification Reactions

The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction that is typically carried out by heating the ester with a dilute acid, such as hydrochloric or sulfuric acid. chemguide.co.uk To drive the reaction to completion, an excess of water is used. chemguide.co.uk

Alkaline hydrolysis, also known as saponification, is an irreversible reaction that involves heating the ester with a dilute alkali, such as sodium hydroxide. chemguide.co.uk This reaction produces the sodium salt of the carboxylic acid and ethanol (B145695). chemguide.co.uk The carboxylic acid can then be obtained by acidification of the reaction mixture. chemguide.co.uk

Transesterification, the conversion of one ester to another, can also be achieved. For example, reacting this compound with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group. researchgate.net Enzyme-catalyzed transesterification, using lipases, has also been reported for similar esters. nih.gov

Table 2: Hydrolysis and Transesterification of Ethyl Esters This table provides a general overview of the conditions for hydrolysis and transesterification of ethyl esters.

| Reaction | Reagents | Products | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Water | Carboxylic Acid, Ethanol | Reversible chemguide.co.uk |

| Alkaline Hydrolysis (Saponification) | Dilute Base (e.g., NaOH) | Carboxylate Salt, Ethanol | Irreversible chemguide.co.uk |

| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | New Ester (R'-O-), Ethanol | Equilibrium-driven |

Reactions at the Alpha-Carbon of the Propanoate Chain

The carbon atom alpha to the ester carbonyl group is acidic and can be deprotonated by a suitable base to form an enolate. wikipedia.orgsketchy.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. msu.edulibretexts.orgyoutube.com

Alkylation of the enolate can be achieved by treating it with an alkyl halide. This allows for the introduction of various alkyl groups at the alpha-position. Furthermore, the enolate can undergo condensation reactions, such as the Claisen condensation, with other esters to form β-keto esters. msu.edu The aldol (B89426) reaction, another key transformation, involves the reaction of the enolate with an aldehyde or ketone. youtube.com

The reactivity at the alpha-carbon provides a versatile handle for modifying the propanoate side chain, enabling the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.

Synthetic Strategies for Structurally Modified Analogues

The structural architecture of this compound offers multiple sites for chemical modification. The pyrimidine ring, with its inherent electron-deficient nature, can be functionalized, while the ethyl propanoate side chain presents opportunities for transformations such as hydrolysis, amidation, or further elaboration. This section will explore established and potential synthetic routes for creating analogues of this compound.

Introduction of Diverse Functional Groups via Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a precursor like this compound, which would typically be derived from a halogenated pyrimidine, these reactions are paramount for introducing structural diversity. While direct cross-coupling on the title compound itself is not extensively documented in publicly available literature, the reactivity of analogous 5-halo-2-ethoxypyrimidines provides a strong basis for predicting its synthetic potential.

Key cross-coupling reactions applicable to the 2-ethoxypyrimidine (B1642859) scaffold include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 5-halo-2-ethoxypyrimidine precursor with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 5-position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like sodium carbonate or potassium phosphate. nih.gov The versatility of commercially available boronic acids allows for the synthesis of a vast library of analogues.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. nih.govresearchgate.net This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This would enable the installation of an alkyne group at the 5-position of the pyrimidine ring, which can then be further elaborated.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the pyrimidine core. nih.gov The reaction of a 5-halo-2-ethoxypyrimidine with an amine in the presence of a palladium catalyst and a strong base would yield 5-amino-2-ethoxypyrimidine derivatives. These amino-substituted analogues are valuable for further functionalization or for their potential biological activities.

Heck Coupling: While less common for this specific scaffold, the Heck reaction could be employed to introduce alkenyl substituents at the 5-position by reacting a 5-halopyrimidine with an alkene in the presence of a palladium catalyst and a base.

The table below summarizes the potential cross-coupling reactions for the synthesis of analogues from a hypothetical 5-halo-2-ethoxypyrimidine precursor.

| Reaction | Coupling Partner | Catalyst System (Typical) | Introduced Functional Group |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl, Heteroaryl, Alkyl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand, Base | Amino |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl |

Synthesis of Fused Pyrimidine Derivatives

The propanoate side chain of this compound, in conjunction with the pyrimidine ring, provides the necessary functionality for the synthesis of various fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and diverse biological activities. nih.gov

Pyrazolo[1,5-a]pyrimidines:

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a 5-aminopyrazole. researchgate.netrsc.orgnih.govmdpi.com While not a direct cyclization of the title compound, it could be envisioned as a precursor. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to a more reactive intermediate, could potentially be used to construct the pyrazole ring fused to a pre-existing pyrimidine. However, a more common and documented approach involves the reaction of a substituted aminopyrazole with a β-ketoester. For example, the reaction of 3-aminopyrazole (B16455) with diethyl malonate derivatives can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net

Triazolo[1,5-a]pyrimidines:

The researchgate.netrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine scaffold is another important heterocyclic system. nih.govescholarship.org Its synthesis is generally achieved through the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their analogues. nih.govresearchgate.net Similar to the pyrazolo[1,5-a]pyrimidines, the direct transformation of this compound into this fused system is not a standard procedure. However, the structural components of the title compound could theoretically be modified to participate in such cyclization reactions. For instance, transformation of the propanoate side chain into a β-dicarbonyl equivalent could allow for reaction with hydrazine and subsequent cyclization to form a triazole ring.

Furo[2,3-d]pyrimidines:

The synthesis of furo[2,3-d]pyrimidines often starts from a suitably functionalized pyrimidine or furan (B31954). researchgate.netresearchgate.net One common strategy involves the construction of the furan ring onto a pre-existing pyrimidine. For example, a pyrimidine with a reactive group at the 5-position and a hydroxyl or amino group at the 6-position can undergo cyclization with an appropriate reagent to form the fused furan ring. While the direct cyclization of this compound to a furo[2,3-d]pyrimidine (B11772683) is not straightforward, its derivatization to introduce the necessary functional handles could open up pathways to this scaffold.

The table below outlines general synthetic approaches to these fused systems, highlighting the typical starting materials.

| Fused System | General Synthetic Strategy | Typical Starting Materials |

| Pyrazolo[1,5-a]pyrimidine | Condensation | 5-Aminopyrazole and 1,3-Dicarbonyl Compound |

| researchgate.netrsc.orgmdpi.comTriazolo[1,5-a]pyrimidine | Condensation | 3-Amino-1,2,4-triazole and 1,3-Dicarbonyl Compound |

| Furo[2,3-d]pyrimidine | Annulation/Cyclization | Functionalized Pyrimidine or Furan |

Theoretical and Computational Chemistry Investigations

Electronic Structure and Quantum Chemical Calculations (e.g., DFT, Ab Initio)

The electronic structure of a molecule is paramount in determining its chemical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, offer deep insights into the distribution of electrons and the nature of chemical bonds within Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic signatures.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, computational studies have determined the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

This interactive table provides a summary of the calculated frontier molecular orbital energies for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green areas represent neutral electrostatic potential.

In the case of this compound, the MEP map highlights the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the ethoxy and ester groups as regions of negative potential. The hydrogen atoms and parts of the ethyl groups typically show positive potential. This information is crucial for understanding intermolecular interactions, including hydrogen bonding.

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. A conformational energy landscape maps the potential energy of the molecule as a function of its torsional angles. By identifying the low-energy conformations, it is possible to determine the most stable and populated structures of this compound under physiological conditions. Understanding the preferred conformation is essential as it dictates how the molecule will interact with its biological targets. Stereochemical preferences, if any, would also be elucidated through such analyses, providing a complete picture of the molecule's spatial arrangement.

Molecular Modeling for Ligand-Target Interactions (Excluding Efficacy/Safety/Clinical Focus)

Molecular modeling techniques are instrumental in predicting and analyzing how a small molecule like this compound might interact with biological macromolecules such as enzymes and receptors. These methods provide a molecular-level understanding of the binding process, which is invaluable in medicinal chemistry.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations can be performed with various protein targets to identify potential binding modes and key intermolecular interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Binding site analysis involves examining the amino acid residues that constitute the binding pocket of the target protein. This analysis helps in understanding the specific interactions that contribute to the binding affinity. For instance, the nitrogen atoms of the pyrimidine ring in this compound could act as hydrogen bond acceptors, while the ethyl groups could engage in hydrophobic interactions.

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogens, Ester Oxygen, Ethoxy Oxygen |

| Hydrophobic Interactions | Ethyl Groups, Propanoate Chain |

This interactive table outlines the potential types of interactions and the corresponding functional groups in this compound that may be involved in binding to a biological macromolecule.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD simulations can assess the stability of the predicted binding mode and provide insights into the conformational changes that may occur upon binding. These simulations are computationally intensive but provide a more realistic representation of the biological system, helping to validate the docking results and refine the understanding of the binding interactions.

Computational Prediction of Spectroscopic Parameters

There is no specific published research detailing the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound.

General computational chemistry approaches, particularly Density Functional Theory (DFT), are commonly used to predict such parameters for pyrimidine derivatives. mdpi.comsciensage.infojchemrev.com These methods involve calculating the optimized molecular geometry and then simulating the vibrational frequencies or the electronic transitions of the molecule. sciensage.infojchemrev.com A typical computational study might employ a basis set like B3LYP/6-311G(d,p) to perform these calculations. mdpi.com However, the results of such an analysis for this compound have not been reported.

Table 1: Hypothetical Data Table for Computationally Predicted Spectroscopic Parameters of this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available |

| UV-Vis λmax (nm) | Data not available |

Note: This table is for illustrative purposes only. No actual predicted data for this compound has been found in the searched literature.

Structure-Reactivity Relationship (SRR) Insights from Computational Models

Similarly, there is a lack of specific computational models that describe the structure-reactivity relationship (SRR) of this compound.

For the broader class of pyrimidine compounds, Quantitative Structure-Activity Relationship (QSAR) studies are frequently conducted to correlate molecular structures with their biological activities or chemical reactivity. nih.govmdpi.comresearchgate.netnih.gov These models often use calculated molecular descriptors—such as electronic properties (e.g., HOMO/LUMO energies), steric factors, and hydrophobicity—to build a mathematical relationship with an observed activity. nih.govijcce.ac.ir Such insights are valuable in fields like drug discovery to guide the synthesis of more potent or selective compounds. nih.govnih.gov

Insights from these models for other pyrimidines suggest that the nature and position of substituents on the pyrimidine ring significantly influence their biological and chemical properties. nih.govmdpi.com However, without specific studies on this compound, any discussion of its SRR remains speculative.

Table 2: Hypothetical Data Table for SRR Insights of this compound

| Molecular Descriptor | Calculated Value | Implication for Reactivity |

| HOMO Energy (eV) | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available |

| Dipole Moment (Debye) | Data not available | Data not available |

| Molecular Electrostatic Potential | Data not available | Data not available |

Note: This table is for illustrative purposes only. No actual calculated data or SRR insights for this compound have been found in the searched literature.

Mechanistic Biological Investigations of Ethyl 3 2 Ethoxypyrimidin 5 Yl Propanoate and Analogues

In Vitro Enzymatic Modulation Studies

Enzyme Inhibition/Activation Kinetics and Mechanism of Action

Research into pyrimidine (B1678525) derivatives has revealed their capacity to modulate the activity of various enzymes, often exhibiting inhibitory effects. The kinetics of this inhibition and the mechanism of action are crucial for understanding their therapeutic potential.

Studies on novel pyrimidine derivatives have demonstrated effective inhibition of several metabolic enzymes. For instance, a series of synthesized pyrimidine derivatives showed significant inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.net The inhibition constants (Kᵢ) for these compounds were found to be in the nanomolar range, indicating potent inhibition. nih.govresearchgate.net For example, Kᵢ values against hCA I ranged from 39.16 ± 7.70 to 144.62 ± 26.98 nM, while for hCA II, they were between 18.21 ± 3.66 and 136.35 ± 21.48 nM. researchgate.net Against AChE and BChE, the Kᵢ values were in the ranges of 33.15 ± 4.85–52.98 ± 19.86 nM and 31.96 ± 8.24–69.57 ± 21.27 nM, respectively. researchgate.net

The mechanism of enzyme inhibition by pyrimidine analogues can vary. For example, some pyrimidine derivatives have been shown to exhibit noncompetitive inhibition of glutathione (B108866) S-transferase (GST), with Kᵢ values at the micromolar level. journalagent.com In contrast, studies on other pyrimidine and pyridine (B92270) derivatives as cholinesterase inhibitors have identified mixed or uncompetitive inhibition mechanisms. acs.orgacs.org The determination of the inhibition mechanism is often achieved through graphical analysis of kinetic data, such as Lineweaver-Burk plots. researchgate.netjuniperpublishers.com

Below is a table summarizing the inhibitory activities of some pyrimidine derivatives against various enzymes, illustrating the potential range of activities for compounds like Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate.

| Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

| Pyrimidine derivatives | hCA I | 39.16 ± 7.70 - 144.62 ± 26.98 nM | Not specified |

| Pyrimidine derivatives | hCA II | 18.21 ± 3.66 - 136.35 ± 21.48 nM | Not specified |

| Pyrimidine derivatives | AChE | 33.15 ± 4.85 - 52.98 ± 19.86 nM | Not specified |

| Pyrimidine derivatives | BChE | 31.96 ± 8.24 - 69.57 ± 21.27 nM | Not specified |

| 4-amino-2-chloropyrimidine | GST | 0.047 ± 0.0015 µM | Noncompetitive |

| Pyrimidine diamine derivative (Cmpd 9) | EeAChE | 0.312 µM | Mixed/Uncompetitive |

| Pyrimidine diamine derivative (Cmpd 22) | eqBChE | 0.099 µM | Mixed |

| 4-amino-2,6-dichloropyrimidine | GR | 0.979 µM | Noncompetitive |

Target Identification and Validation at the Molecular Level

The identification of specific molecular targets is a critical step in understanding the biological effects of a compound. For pyrimidine analogues, a variety of molecular targets have been identified, primarily through in vitro screening and molecular docking studies. These targets are often enzymes or receptors involved in key pathological processes.

For instance, pyrimidine derivatives have been investigated as potential anticancer agents by targeting enzymes crucial for cancer cell survival and proliferation. nih.govmdpi.com Molecular docking studies have been employed to predict the binding interactions of pyrimidine derivatives with the active sites of enzymes like topoisomerase II and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov These computational approaches help in rationalizing the observed biological activities and in the design of more potent and selective inhibitors.

In the context of neurodegenerative diseases, cholinesterases (AChE and BChE) are well-established targets. acs.orgacs.org The ability of pyrimidine derivatives to inhibit these enzymes suggests their potential as therapeutic agents for conditions like Alzheimer's disease. Molecular modeling and dynamics studies have been used to confirm the interaction of these compounds with the enzymatic active site, often targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS). acs.orgacs.org

Receptor Binding and Allosteric Modulation in Isolated Systems

Ligand-Binding Assays with Purified Receptors

Ligand-binding assays are fundamental in characterizing the interaction between a compound and its receptor. youtube.com These assays, often utilizing techniques like Enzyme-Linked Immunosorbent Assay (ELISA), measure the binding affinity of a ligand to its binding partner. youtube.com For pyrimidine derivatives, such assays would be crucial in determining their affinity and selectivity for various receptors.

While specific ligand-binding data for this compound is not available, the broader class of pyrimidine and purine (B94841) analogues has been extensively studied for their interaction with purinergic receptors, such as adenosine (B11128) receptors (A₁, A₂A, A₃) and P2Y receptors. nih.govnih.govscispace.com These studies often involve radioligand binding assays to determine the dissociation constant (Kd) or inhibition constant (Kᵢ) of the test compounds.

Analysis of Binding Thermodynamics

Understanding the thermodynamics of ligand-receptor interactions provides deeper insights beyond simple binding affinity. nih.govrsc.org Isothermal titration calorimetry (ITC) is a key technique used to measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy of binding (ΔG). rsc.orgtandfonline.com

The thermodynamic signature of a compound can guide medicinal chemistry efforts to optimize not only potency but also other properties like selectivity and pharmacokinetics. nih.govrsc.org For instance, a favorable enthalpic contribution often arises from specific hydrogen bonds and van der Waals interactions between the ligand and the receptor, while a favorable entropic contribution can result from the displacement of water molecules from the binding site. rsc.orgblopig.com The binding free energy is a strong predictor of ligand efficacy, and comparing the binding free energies to active and inactive receptor states can help classify a ligand as an agonist or antagonist. chemrxiv.org

Cellular Pathway Perturbation Studies (in vitro, non-human cell lines)

In vitro studies using non-human cell lines are instrumental in elucidating how a compound affects cellular signaling pathways. Pyrimidine analogues have been shown to perturb various cellular pathways, particularly in the context of cancer biology. nih.govnih.govmdpi.com

Many pyrimidine derivatives exhibit anticancer properties by interfering with fundamental cellular processes. These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. nih.gov For example, novel pyrrolo[2,3-d]pyrimidine derivatives were shown to induce apoptosis in human cancer cell lines, as evidenced by Annexin V binding assays and western blot analysis of apoptotic proteins. nih.gov

The pyrimidine salvage pathway, which is crucial for nucleotide synthesis in rapidly proliferating cells, is another key target. mdpi.comnih.gov Inhibition of this pathway can lead to the starvation of cancer cells and ultimately cell death. mdpi.comnih.gov Integrative analyses of pyrimidine salvage pathway-related genes have revealed their association with tumor progression and the tumor microenvironment. nih.govresearchgate.net For instance, the expression of genes like Uridine-Cytidine Kinase (UCK) and Uridine Phosphorylase (UPP) has been correlated with clinical stages and prognosis in various cancers. nih.gov

The table below provides examples of cellular effects observed for different pyrimidine analogues in in vitro studies.

| Compound Class | Cell Line(s) | Observed Effect |

| Pyrrolo[2,3-d]pyrimidine derivatives | A549, PC3, MCF-7, SW480 | Cytotoxicity, induction of apoptosis, cell cycle arrest |

| Dihydropyrimidinones | MCF-7, HepG-2, A549 | Cytotoxic activity |

| Chloropyrazine-tethered pyrimidines | DU-145 (Prostate cancer) | Inhibition of cell proliferation |

Impact on Specific Signaling Cascades and Molecular Markers

Research into the specific effects of this compound on signaling cascades is an emerging area. However, studies on analogous pyrimidine derivatives provide a framework for potential mechanisms. Pyrimidine-based compounds are known to influence a variety of cellular signaling pathways critical to cell proliferation, inflammation, and apoptosis. nih.govnih.gov For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of enzymes like lipoxygenase (LOX) or by affecting the expression of inflammatory cytokines. nih.gov

In the context of bone metabolism, some pyrimidine derivatives have been found to promote osteogenesis by upregulating the expression of osteogenic genes such as RUNX2 and type 1 collagen via the BMP2/SMAD1 signaling pathway. nih.gov Furthermore, the pyrimidine scaffold is a core component of molecules that target critical cell cycle proteins. For example, derivatives of dihydropyrimidinones (DHPMs) are known to inhibit the motor protein Eg5, a kinesin essential for the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.com The impact on these pathways is often evaluated by monitoring specific molecular markers, as detailed in the table below.

Table 1: Potential Molecular Markers Modulated by Pyrimidine Analogues

| Signaling Pathway | Potential Molecular Markers | Biological Outcome |

|---|---|---|

| Inflammatory Signaling | LOX, Inflammatory Cytokines | Modulation of inflammation |

| Osteogenesis | BMP2, SMAD1, RUNX2, Type 1 Collagen | Promotion of bone formation |

Investigation of Cellular Uptake and Intracellular Fate

Pyrimidine analogues, including compounds like this compound, are generally considered prodrugs that require cellular uptake and intracellular activation to exert their pharmacological effects. nih.govnih.gov The cellular uptake of pyrimidine nucleosides and their analogues is primarily mediated by specialized membrane proteins known as nucleoside transporters (NTs). mdpi.comresearchgate.net Once inside the cell, these compounds undergo a series of metabolic steps. nih.gov

The intracellular fate is largely dictated by enzymatic activation, which typically involves sequential phosphorylation. nih.govnih.gov The pyrimidine analogue is first converted to its monophosphate form, then to a diphosphate, and finally to a triphosphate nucleotide. nih.gov These intracellularly formed nucleotides are the active entities responsible for the compound's biological effects. nih.govnih.gov The efficiency of this activation process can vary significantly between different cell types and individuals, leading to variations in activity. nih.gov The concentration of the active triphosphate nucleotides within the cell is considered critical for the pharmacological action of many pyrimidine analogues. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Biological Effects

Identification of Key Structural Features for Biological Interaction

The pyrimidine ring itself is a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. nih.govwjarr.com Key structural features that have been identified as important for the biological activity of pyrimidine analogues include:

Substituents at C2, C4, and C6: Modifications at these positions can drastically alter the biological profile. For instance, the introduction of an ethoxy group at the C2 position, as seen in this compound, can influence metabolic stability and target affinity.

The C5 Position Substituent: The propanoate group at the C5 position introduces a flexible side chain with a terminal ester. This feature can impact solubility, cell permeability, and provide an additional point of interaction with target proteins. Studies on other pyrimidines have shown that modifications at this position can diminish or enhance activity. sioc-journal.cn

Aromatic and Heterocyclic Rings: The presence of additional ring systems attached to the pyrimidine core can enhance binding affinity through pi-stacking and hydrophobic interactions. mdpi.com

Correlation of Substituent Effects with Mechanistic Biological Activity

The specific substituents on the pyrimidine ring have been correlated with various mechanistic activities. The position and electronic nature of these groups are critical. nih.govresearchgate.net

Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups, such as nitro or trifluoromethyl groups on an attached phenyl ring, has been shown to enhance the fungicidal activity of some pyrimidine derivatives. sioc-journal.cn Conversely, electron-donating groups may be favorable for other types of biological activity.

Halogenation: Substitution with halogens like chlorine or fluorine can significantly impact activity. For example, a 4-chlorophenyl substitution on a pyrimidine nucleus was reported to enhance anti-cancer effectiveness. gsconlinepress.com In another series, substitution of an adenine (B156593) ring in a PMEA analogue at the C2 position with Cl or F decreased antiviral activity. nih.gov

Alkyl and Aryl Groups: The size and nature of alkyl or aryl groups can influence steric hindrance and lipophilicity, thereby affecting how the molecule fits into a binding pocket. For example, replacing a thienopyrimidine scaffold with a pyrrolopyrimidine scaffold led to a significant improvement in metabolic stability. nih.gov

Side Chain Modifications: The length and flexibility of side chains, such as the ethyl propanoate group, are important. The ester can act as a hydrogen bond acceptor and its hydrolysis can potentially lead to an active carboxylic acid metabolite.

Table 2: Summary of Substituent Effects on Pyrimidine Analogues' Activity

| Substituent Position | Type of Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Phenyl Ring attached to Pyrimidine | 2-nitro-4-trifluoromethyl | Increased fungicidal activity | sioc-journal.cn |

| Pyrimidine C4 Position | 4-chlorophenyl | Enhanced anti-cancer activity | gsconlinepress.com |

| Pyrimidine C5 Position | Methyl group | Diminished fungicidal activity | sioc-journal.cn |

In Vitro Metabolic Stability and Biotransformation Studies (non-human, non-clinical)

In vitro metabolic stability studies are essential for predicting the in vivo pharmacokinetic properties of a compound. nih.gov These non-clinical studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or intact cells like hepatocytes, from various species to assess the extent of metabolism. nih.govmdpi.com The goal is to understand how readily a compound is broken down by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. nih.gov

For pyrimidine derivatives, metabolic stability can be highly variable and is heavily influenced by the specific substituents on the pyrimidine ring. nih.govresearchgate.net Compounds with high metabolic stability are degraded slowly, which often translates to a longer half-life in vivo. nih.gov

Biotransformation is the process of chemical modification of compounds by living organisms, which can lead to either detoxification or bioactivation. nih.gov Common phase I biotransformation reactions include oxidation, reduction, and hydrolysis, while phase II reactions involve conjugation with endogenous molecules like glucuronic acid or glutathione. nih.gov

For this compound, potential sites of biotransformation include:

O-dealkylation: The ethoxy group at the C2 position is a likely site for oxidative metabolism, leading to a hydroxypyrimidine derivative.

Ester Hydrolysis: The ethyl propanoate side chain can be hydrolyzed by esterase enzymes to form the corresponding carboxylic acid metabolite. This can significantly alter the compound's polarity and biological activity.

Oxidation: The pyrimidine ring or the alkyl chain could undergo oxidation.

Studies on similar pyrimidine structures have shown that simple scaffold replacements can dramatically alter metabolic pathways and improve stability. nih.gov For example, some pyrimidine derivatives have shown high resistance to metabolic transformation in human liver microsomes, with over 97% of the compound remaining after incubation. researchgate.net

Table 3: Illustrative In Vitro Metabolic Stability Data for Pyrimidine Analogues

| Compound | In Vitro System | % Remaining after 1 hour | Primary Metabolite(s) |

|---|---|---|---|

| Analogue A | Rat Liver Microsomes | 65% | Hydroxylated species |

| Analogue B | Human Liver Microsomes | 4% | De-alkylated product |

| Analogue C (Pyrrolopyrimidine) | Rat Liver Microsomes | 65% | Oxidized species |

This table is illustrative and based on data for various pyrimidine analogues to demonstrate typical outcomes of such studies. nih.govsemanticscholar.org

Advanced Research Applications in Chemical Science

As a Versatile Building Block in Complex Molecule Synthesis

The molecular architecture of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, which combines a reactive propanoate chain with a heterocyclic pyrimidine (B1678525) ring, positions it as a valuable intermediate in organic synthesis. The pyrimidine moiety is a common feature in many biologically active molecules, making this compound a useful starting point for creating more complex derivatives.

Precursor for Pharmacologically Relevant Heterocyclic Scaffolds

The 2-ethoxypyrimidine (B1642859) group within this compound serves as a key structural motif. Pyrimidines are fundamental components of nucleobases and are found in a wide array of therapeutic agents. While specific examples detailing the conversion of this exact ester into other pharmacologically active scaffolds are not extensively documented in publicly available literature, related pyrimidine and pyridine (B92270) propanoates are known to be key intermediates in the synthesis of potent molecules, such as certain enzyme inhibitors and receptor antagonists. For instance, similar structures like ethyl 3-(pyridin-2-ylamino) propanoate are crucial intermediates for direct thrombin inhibitors google.com. The functional groups on this compound—the ester and the ethoxy group—offer multiple sites for chemical modification, allowing for its potential elaboration into diverse and complex heterocyclic systems.

Intermediate in the Total Synthesis of Natural Products or Bioactive Synthetic Compounds

The total synthesis of natural products is a field that showcases the power of synthetic organic chemistry. researchgate.netnih.gov This process often relies on the strategic use of versatile building blocks to construct complex molecular frameworks efficiently. researchgate.net Although the direct application of this compound as an intermediate in a published total synthesis of a natural product has not been identified in available research, its structural elements are present in various bioactive compounds. Its potential lies in its ability to be incorporated into larger molecules through reactions involving its ester functionality or modifications to the pyrimidine ring.

Exploration in Materials Chemistry Research

The application of pyrimidine-containing compounds is an area of growing interest in materials science. However, the exploration of this compound specifically within materials chemistry is not well-documented in current scientific literature.

Self-Assembly and Supramolecular Architectures

The formation of ordered structures through self-assembly is a key concept in supramolecular chemistry. The nitrogen atoms in the pyrimidine ring of this compound could potentially participate in hydrogen bonding or metal coordination, which are driving forces for self-assembly. Despite this potential, there are no specific research findings available that describe the use of this compound in the formation of supramolecular assemblies or architectures.

Potential in Organic Light-Emitting Materials

Heterocyclic compounds are often investigated for their photophysical properties and potential use in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The pyrimidine ring system can be part of a larger conjugated system that exhibits luminescence. However, research into the luminescent properties of this compound or its application in organic light-emitting materials has not been reported in the available literature.

Applications in Advanced Analytical Chemistry

In analytical chemistry, well-characterized compounds can serve as standards for method development and validation.

Based on available information, this compound is not currently established as a research standard or a derivatization reagent in advanced analytical chemistry. While related compounds like ethyl propionate are used as analytical standards for techniques such as chromatography nist.gov, no such application has been documented for this specific pyrimidine derivative. Its commercial availability is primarily as a chemical intermediate for synthesis rather than for analytical purposes bldpharm.com.

Data Tables

No quantitative research data was found for this compound in the reviewed sources to generate interactive data tables.

Future Research Directions and Unexplored Avenues for Ethyl 3 2 Ethoxypyrimidin 5 Yl Propanoate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are often not environmentally friendly. nih.gov Future research should prioritize the development of novel and sustainable synthetic routes to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. This aligns with the growing emphasis on green chemistry in pharmaceutical and chemical manufacturing. nih.govnih.gov

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step, offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidines. researchgate.netacs.org Investigating one-pot MCRs for the synthesis of this compound could significantly reduce waste and simplify purification processes. mdpi.com